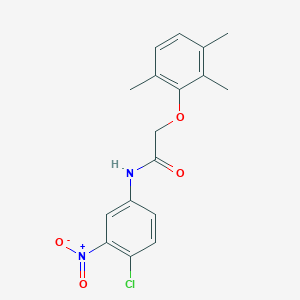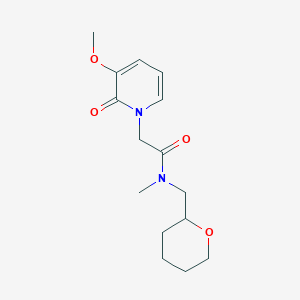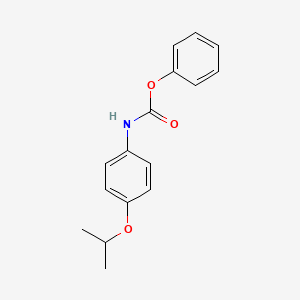
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a compound of interest due to its structural complexity and potential for various applications in the field of chemistry and materials science. Its synthesis and properties are crucial for understanding its potential applications and interactions.
Synthesis Analysis
The synthesis of related acetamide derivatives involves multi-step procedures, such as the reductive carbonylation of nitrobenzene in the presence of Pd(II)-complexes or via alkylation and nitration processes. These methods highlight the complexity of synthesizing specific acetamide compounds and the importance of optimizing conditions for desired selectivity and yield (Vavasori, Capponi, & Ronchin, 2023); (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, such as N-(2-hydroxyphenyl)acetamide and its silylated derivatives, reveals insights into their conformation and geometric parameters. Studies on substituted acetamides demonstrate the impact of different substituents on the molecular conformation and hydrogen bonding patterns, which are critical for understanding their reactivity and properties (Begunov & Valyaeva, 2015); (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of acetamide derivatives can be influenced by their structure. For example, the introduction of nitro or chloro substituents affects their reactivity in hydrogenation reactions or in forming complexes with solvents, which can lead to different reaction pathways or products (Girel et al., 2022); (Krivoruchka et al., 2004).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solvatochromism, dipole moment, and crystal structure, are significantly influenced by their molecular structure and substituents. These properties are essential for predicting the behavior of these compounds in various environments and for their application in material science (Helliwell et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-13-6-7-14(18)15(8-13)20(22)23/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBMNDHZVWQOTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3R*,4S*)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5652231.png)
![3-methyl-N-[4-(trifluoromethoxy)phenyl]-5-isoxazolecarboxamide](/img/structure/B5652244.png)


![ethyl 4-[(3-fluorophenyl)amino]-2-(methylthio)-5-pyrimidinecarboxylate](/img/structure/B5652271.png)



![N-phenyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5652311.png)
![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5652315.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5652322.png)
![rel-(1S,6R)-3-[2-(difluoromethoxy)benzyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5652330.png)